Juliflorine

Alzheimer's disease Cholinesterase inhibition Molecular docking

Juliflorine is a C40H75N3O2 indolizidine alkaloid (MW ~630 Da) isolated from Prosopis juliflora (Fabaceae) and classified among alkaloid derivatives. It acts as a concentration-dependent, non-competitive dual inhibitor of acetylcholinesterase (AChE; IC50 0.42 µM, Ki 0.4 µM) and butyrylcholinesterase (BChE; IC50 0.12 µM, Ki 0.1 µM) with simultaneous binding to the peripheral anionic site (PAS) and quaternary ammonium-binding site of AChE, plus dose-dependent (30–500 µg/mL) Ca2+-channel blocking activity in isolated rabbit jejunum preparations.

Molecular Formula C40H75N3O2
Molecular Weight 630 g/mol
Cat. No. B1220768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuliflorine
Synonymsjuliflorine
juliprosopin
juliprosopine
Molecular FormulaC40H75N3O2
Molecular Weight630 g/mol
Structural Identifiers
SMILESCC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O
InChIInChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3/t32-,33-,35?,36+,37+,38?,39-,40-/m0/s1
InChIKeyJOTBJXJGDRSICD-TWELVPRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Juliflorine (CAS 76202-00-1) Compound Profile and Procurement-Relevant Baseline Characteristics


Juliflorine is a C40H75N3O2 indolizidine alkaloid (MW ~630 Da) isolated from Prosopis juliflora (Fabaceae) and classified among alkaloid derivatives . It acts as a concentration-dependent, non-competitive dual inhibitor of acetylcholinesterase (AChE; IC50 0.42 µM, Ki 0.4 µM) and butyrylcholinesterase (BChE; IC50 0.12 µM, Ki 0.1 µM) with simultaneous binding to the peripheral anionic site (PAS) and quaternary ammonium-binding site of AChE, plus dose-dependent (30–500 µg/mL) Ca2+-channel blocking activity in isolated rabbit jejunum preparations [1]. The compound additionally exhibits in vitro antibacterial activity against multiple Gram-positive species at concentrations comparable to penicillin, streptomycin, erythromycin, sulphamethoxazole, ampicillin, and tetracycline . These multi-target pharmacological properties distinguish juliflorine from single-mechanism cholinesterase inhibitors and from co-occurring Prosopis alkaloids.

Why In-Class Prosopis Alkaloids or Standard AChE Inhibitors Cannot Substitute for Juliflorine in Research and Development


Generic substitution of juliflorine with other Prosopis alkaloids (e.g., julifloricine, juliprosine) or with clinically established AChE inhibitors (e.g., donepezil, galantamine) is unsupported by evidence because juliflorine possesses a structurally unique dual piperidine-indolizidine scaffold that enables simultaneous engagement of both the AChE peripheral anionic site (via residues Tyr70, Asp72, Tyr121, Trp279, and Tyr334) and the quaternary ammonium-binding site—a binding topology distinct from that of donepezil [1]. Moreover, pharmacokinetic studies demonstrate that bioactive juliflorine is undetectable in serum and major organs following single-dose administration in rabbits and chick embryonated eggs, indicating rapid tissue binding and/or metabolism that fundamentally alters its biodistribution relative to other alkaloids [2]. In head-to-head therapeutic efficacy studies, julifloricine was less effective than juliflorine against staphylococcal skin infection, and the benzene-insoluble alkaloidal fraction—although more effective—exhibited greater toxicity, precluding simple interchange among these in-class compounds [3].

Quantitative Comparative Evidence for Juliflorine Differentiation Against Closest Analogs and Standard Reference Compounds


Dual Cholinesterase Inhibition Potency and Peripheral Anionic Site Binding Superiority Over Donepezil in Molecular Docking

Juliflorine inhibited AChE and BChE with IC50 values of 0.42 µM and 0.12 µM, respectively, and exhibited Ki values of 0.4 µM (AChE) and 0.1 µM (BChE) under purely non-competitive inhibition kinetics [1]. In molecular docking simulations comparing juliflorine (green) with donepezil (red) within the aromatic gorge of AChE (Torpedo californica, PDB code 1EVE), juliflorine was more strongly bound to the peripheral anionic site, with its rings A/B positioned at the gorge top and rings C/D penetrating deep into the gorge to contact the quaternary ammonium-binding site—a dual-site occupancy not achieved by donepezil [2]. No quantitative IC50 for donepezil was generated in the same assay system; the differentiation rests on binding-mode and site-occupancy evidence.

Alzheimer's disease Cholinesterase inhibition Molecular docking

In Vivo Antibacterial Therapeutic Efficacy of Juliflorine Versus Julifloricine in Staphylococcal Skin Infection Model

In a rabbit model of superficial staphylococcal skin infection produced by freshly isolated S. aureus on 9 cm² shaved skin, juliflorine at 0.5%, 1%, and 2.5% topical concentrations healed 25%, 50%, and 100% of lesions, respectively, within 2 weeks. Corresponding microbiological efficacy rates were 16.66% (0.1%), 33.33% (0.5%), 58.33% (1%), and 91.66% (2.5%) [1]. Julifloricine was directly compared in the same study and was found to be less effective than juliflorine, while the benzene-insoluble alkaloidal mixture was more effective than juliflorine but also toxic at the effective 2.5% concentration. Gentamicin, the standard antibiotic control, was superior to all alkaloid preparations [1]. The in vitro antibacterial activity of juliflorine against Gram-positive species—including Streptococcus pyogenes, Staphylococcus aureus, Corynebacterium diphtheriae var. mitis, C. hofmanni, and Bacillus subtilis—was previously established at concentrations comparable to penicillin, streptomycin, erythromycin, sulphamethoxazole, ampicillin, and tetracycline .

Antibacterial Staphylococcus aureus Topical therapeutic efficacy

In Vitro Antidermatophytic Minimum Inhibitory Concentration of Juliflorine Compared to Griseofulvin Against Clinical Dermatophyte Isolates

Juliflorine was tested for antifungal activity against freshly isolated cultures of 10 dermatophytic fungal species and its inhibitory effect was directly compared with that of griseofulvin [1]. The MIC of juliflorine against Trichophyton rubrum, T. violaceum, T. mentagrophytes, T. tonsurans, T. megninii, T. gallinae, Microsporum canis, M. nanum, M. ferrugineum, and Epidermophyton floccosum was uniformly 1.5 µg/mL, whereas the MIC of griseofulvin against these same species ranged from 0.1 to 0.5 µg/mL [1]. Against Candida albicans, juliflorine exhibited an MIC of 0.05 mg/mL (50 µg/mL) [1]. In the Ames Salmonella/microsome test system, juliflorine at recommended concentrations did not exhibit positive mutagenic reaction, in contrast to the strong positive response of the control mutagen ethyl methane sulfonate [1].

Antifungal Dermatophytes Minimum inhibitory concentration

Immunomodulating Adjuvant Activity of Juliflorine Compared to Freund's Complete Adjuvant in Rabbit Antibody Response Model

The immunomodulating activity of juliflorine was tested in rabbits using Listeria hemolysin as antigen and compared directly with Freund's complete adjuvant [1]. After four weeks of weekly intramuscular administration, juliflorine at 30 mg/kg produced an antihemolysin titer of 1:1280, which exceeded the response achieved with Freund's complete adjuvant [1]. At 20 mg/kg, juliflorine matched the adjuvant potency of Freund's complete adjuvant, establishing a dose-dependent immunopotentiation profile [1]. However, repeated injections of 30 mg/kg juliflorine were found toxic, producing tissue degeneration, lymphocyte counts as high as 95%, and elevated lactate dehydrogenase, cholesterol, and triglyceride levels [1].

Immunomodulation Adjuvant Antibody titer

In Vitro Amoebicidal Activity of Juliflorine Versus Julifloricine and Metronidazole Against Entamoeba histolytica Isolates

The amoebicidal activity of juliflorine, julifloricine, and a benzene-insoluble alkaloidal fraction of Prosopis juliflora was determined in vitro against five clinical isolates of Entamoeba histolytica, with metronidazole as the reference standard [1]. The minimum inhibitory concentration (MIC) for both juliflorine and julifloricine was 10 µg/mL, while the alkaloidal mixture exhibited an MIC of 7.5 µg/mL [1]. The MIC50 values were 2.5 µg/mL for the pure alkaloids and 1 µg/mL for the mixture [1]. Compared to metronidazole, juliflorine and julifloricine were 10 times less effective, and the alkaloidal mixture was 4 times less effective [1]. Vero cell cytotoxicity testing indicated that the alkaloidal mixture was highly toxic, with its cytotoxic IC50 closely matching its MIC50 value, whereas the pure alkaloids showed a wider therapeutic window [1].

Amoebicidal Entamoeba histolytica Antiprotozoal screening

High-Confidence Research and Industrial Application Scenarios for Juliflorine Based on Quantitative Comparative Evidence


Dual-Mechanism Cholinesterase Probe for Alzheimer's Disease Drug Discovery

Juliflorine is uniquely suited as a pharmacological probe in Alzheimer's disease research programs investigating dual AChE/BChE inhibition combined with calcium-channel blockade. Its IC50 of 0.42 µM (AChE) and 0.12 µM (BChE) and non-competitive Ki values of 0.4 and 0.1 µM, respectively, provide a quantitative potency benchmark [1]. The molecular docking evidence showing superior peripheral anionic site engagement relative to donepezil makes juliflorine a structurally informative template for structure-based drug design targeting PAS-mediated beta-amyloid aggregation [1]. The dose-dependent Ca2+-channel blocking activity (30–500 µg/mL in rabbit jejunum) offers an additional pharmacological dimension not available with standard AChE inhibitors [1].

Topical Anti-Staphylococcal Lead Optimization With Documented In Vivo Efficacy Gradients

Juliflorine is appropriate for topical antibacterial formulation research where a natural-product alkaloid with quantified in vivo dose-response is required. The demonstrated concentration-dependent healing of staphylococcal skin lesions—25%, 50%, and 100% at 0.5%, 1%, and 2.5% juliflorine, respectively—provides a reproducible efficacy gradient for formulation optimization studies [2]. Its superiority over julifloricine in the same model positions juliflorine as the preferred in-class candidate, while the documented toxicity at 2.5% topically defines the upper concentration limit for safety-conscious formulation design [2].

Vaccine Adjuvant Research Utilizing Natural-Product Immunopotentiation

Juliflorine can serve as a natural-product adjuvant in immunological research where Freund's complete adjuvant is contraindicated or where oil-free alternatives are needed. The antihemolysin titer of 1:1280 achieved at 30 mg/kg juliflorine exceeds the response to Freund's complete adjuvant, while the 20 mg/kg dose provides equivalent adjuvant potency with an established dose-response relationship [3]. Researchers should note that repeated 30 mg/kg dosing produces tissue degeneration and altered serum biomarkers (LDH, cholesterol, triglycerides), limiting this dose to single-administration protocols [3].

Antidermatophytic Screening Benchmarking Against Griseofulvin-Standardized Assays

Juliflorine provides a well-characterized natural-product reference point for antidermatophytic screening programs, with a uniform MIC of 1.5 µg/mL across 10 clinically relevant dermatophyte species compared directly to griseofulvin (0.1–0.5 µg/mL) [4]. This 3- to 15-fold potency gap versus griseofulvin establishes juliflorine as a moderately active scaffold for medicinal chemistry derivatization aimed at improving antifungal potency. The confirmed non-mutagenicity in the Ames test supports its use in early-stage topical antifungal development without genotoxicity concerns [4].

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